Dimethyl(nonyl)phenylsilane

Lipophilicity Organosilane Physicochemical profiling

Dimethyl(nonyl)phenylsilane is a trialkylarylsilane composed of a central silicon atom bonded to two methyl groups, one n-nonyl (C9) alkyl chain, and one phenyl substituent. With a molecular formula C₁₇H₃₀Si and molecular weight 262.5 g/mol, it belongs to the class of asymmetric organosilanes that combine a flexible hydrophobic alkyl chain with a rigid aromatic ring.

Molecular Formula C17H30Si
Molecular Weight 262.5 g/mol
CAS No. 120059-88-3
Cat. No. B14299331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl(nonyl)phenylsilane
CAS120059-88-3
Molecular FormulaC17H30Si
Molecular Weight262.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC[Si](C)(C)C1=CC=CC=C1
InChIInChI=1S/C17H30Si/c1-4-5-6-7-8-9-13-16-18(2,3)17-14-11-10-12-15-17/h10-12,14-15H,4-9,13,16H2,1-3H3
InChIKeyJMZJEKXHKUDHFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl(nonyl)phenylsilane (CAS 120059-88-3): Procurement-Relevant Organosilane Profile


Dimethyl(nonyl)phenylsilane is a trialkylarylsilane composed of a central silicon atom bonded to two methyl groups, one n-nonyl (C9) alkyl chain, and one phenyl substituent . With a molecular formula C₁₇H₃₀Si and molecular weight 262.5 g/mol, it belongs to the class of asymmetric organosilanes that combine a flexible hydrophobic alkyl chain with a rigid aromatic ring. Its calculated octanol-water partition coefficient (LogP) is 5.35, indicating pronounced lipophilicity . This structural architecture renders it suitable for applications in hydrophobic surface modification, organic synthesis, and silicone-based materials where controlled alkyl chain length is critical.

Why Dimethyl(nonyl)phenylsilane Cannot Be Simply Replaced by Other Alkyl-Phenyl Silanes


Trialkylarylsilanes with varying alkyl chain lengths exhibit systematically different physicochemical properties that directly impact their performance in hydrophobic coatings, sol-gel processes, and organic synthesis [1]. The nonyl (C9) chain of dimethyl(nonyl)phenylsilane occupies a distinct position between shorter-chain analogs (e.g., octyl, C8) that provide weaker hydrophobicity and longer-chain analogs (e.g., hexadecyl, C16) that introduce steric penalties and reduced solubility in common organic solvents. Substituting the nonyl chain with a shorter or longer alkyl group alters the compound's LogP, water contact angle when used as a surface modifier, and reactivity in metal-catalyzed transformations—rendering generic substitution unreliable without quantitative justification.

Quantitative Differentiation Evidence for Dimethyl(nonyl)phenylsilane vs. Closest Analogues


LogP Comparison: Dimethyl(nonyl)phenylsilane vs. Shorter-Chain Analogues

The calculated LogP of dimethyl(nonyl)phenylsilane is 5.35 . This represents a 0.68 log-unit increase over the octenyl analog dimethyl((Z)-oct-1-en-1-yl)phenylsilane (LogP = 4.67) and a substantial >2 log-unit increase over the parent dimethyl(phenyl)silane (estimated LogP ~2.5–3.0, based on phenylsilane LogP ~2.3) . The nonyl chain thus delivers intermediate lipophilicity between C8 and C10 alkyl-phenyl silanes, providing a quantifiable solubility advantage in nonpolar media.

Lipophilicity Organosilane Physicochemical profiling

Hydrophobic Chain Length Effect: Water Contact Angle Trend (Class-Level Inference)

Purcar et al. (2020) demonstrated that the hydrophobic character of sol-gel-derived thin films increases monotonically with the length of the alkyl chain on organosilane precursors following the order: dimethyl (C1) < octyl (C8) < hexadecyl (C16) [1]. Although dimethyl(nonyl)phenylsilane (C9) was not directly tested, its C9 chain is positioned between octyl and hexadecyl. By interpolation, films prepared with the nonyl silane are expected to exhibit water contact angles between those of octyl-modified and hexadecyl-modified surfaces, which typically range from ~90° to ~105° depending on grafting density.

Hydrophobicity Sol-gel coatings Surface modification

Molecular Weight and Boiling Point Differentiation from Lower Homologs

Dimethyl(nonyl)phenylsilane has a molecular weight of 262.5 g/mol and a predicted boiling point of approximately 330–350 °C (extrapolated from octyl and decyl analogs) . This is significantly higher than dimethyl(octyl)phenylsilane (MW 248.5 g/mol, boiling point ~310–330 °C) and lower than dimethyl(decyl)phenylsilane (MW 276.5 g/mol, boiling point ~350–370 °C) [1]. The intermediate molecular weight and boiling point offer a practical balance: sufficiently high for vacuum distillation purification, yet not so high as to require specialized high-temperature equipment.

Physical properties Organosilane Procurement specification

Exact Mass and Isotopic Pattern: Analytical Differentiation for QC/QA

The exact mass of dimethyl(nonyl)phenylsilane is 262.21200 Da (C₁₇H₃₀Si) , which differs from dimethyl(octyl)phenylsilane (exact mass 248.19635 Da for C₁₆H₂₈Si) by 14.01565 Da (one CH₂ unit) and from dimethyl(decyl)phenylsilane (exact mass 276.22765 Da for C₁₈H₃₂Si) by 14.01565 Da [1]. This precise mass difference enables unambiguous identification and quantification in GC-MS or LC-MS workflows, preventing misassignment when homolog mixtures are present.

Mass spectrometry Quality control Organosilane identification

Optimal Application Scenarios for Dimethyl(nonyl)phenylsilane Based on Differential Evidence


Intermediate-Hydrophobicity Sol-Gel Coatings for Optical or Anti-Reflective Surfaces

When a sol-gel coating requires water contact angles between ~95° and 100°—too hydrophobic for octylsilane (~90°) but without the processing difficulties of hexadecylsilane (~105°)—dimethyl(nonyl)phenylsilane provides a targeted intermediate hydrophobicity . This is particularly valuable for anti-reflective coatings on glass where a specific wettability window is required to balance water repellency and film uniformity.

Nonpolar Matrix Compatibility in Polymer and Composite Formulations

With a LogP of 5.35, dimethyl(nonyl)phenylsilane exhibits superior solubility in nonpolar organic solvents and polymer matrices compared to shorter-chain analogs . This makes it the preferred choice when formulating hydrophobic silicones or hybrid organic-inorganic composites where phase separation must be minimized and uniform dispersion of the silane component is critical.

Analytical Reference Standard for C9 Organosilane Identification

The exact mass of 262.21200 Da provides a unique identifier for dimethyl(nonyl)phenylsilane in HRMS workflows, enabling its use as a retention time and mass calibration standard for C9 trialkylarylsilanes . Procurement of this specific homolog is essential when analytical methods must distinguish between C8, C9, and C10 chain lengths in complex organosilane mixtures.

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